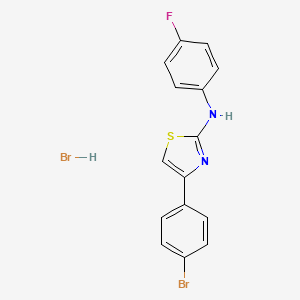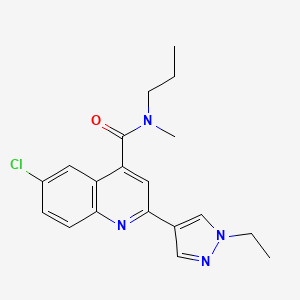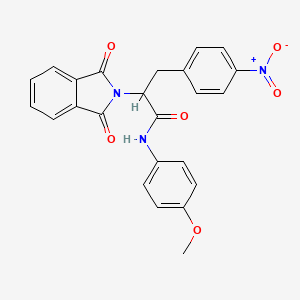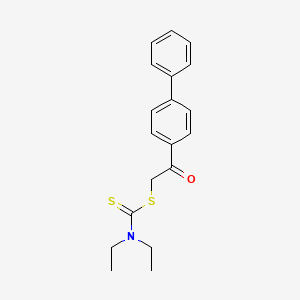
4-(4-bromophenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine;hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-bromophenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine;hydrobromide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of bromine and fluorine atoms attached to phenyl rings, which are further connected to a thiazole ring. The hydrobromide salt form enhances its solubility and stability, making it suitable for various applications in scientific research.
Vorbereitungsmethoden
The synthesis of 4-(4-bromophenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine;hydrobromide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a halogenated ketone.
Substitution Reactions: The introduction of bromine and fluorine atoms onto the phenyl rings is achieved through electrophilic aromatic substitution reactions. Bromination and fluorination reagents, such as bromine and fluorine gas or their derivatives, are used under controlled conditions.
Coupling Reactions: The brominated and fluorinated phenyl rings are then coupled to the thiazole ring through nucleophilic substitution or palladium-catalyzed cross-coupling reactions.
Formation of the Hydrobromide Salt: The final step involves the conversion of the free base to its hydrobromide salt by reacting with hydrobromic acid.
Industrial production methods may involve optimization of these steps to enhance yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
4-(4-bromophenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine;hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The bromine and fluorine atoms on the phenyl rings can be substituted with other functional groups using nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Wissenschaftliche Forschungsanwendungen
4-(4-bromophenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine;hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 4-(4-bromophenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine;hydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways and inducing cell death in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-(4-bromophenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine;hydrobromide include other thiazole derivatives with different substituents on the phenyl rings. Some examples are:
4-(4-chlorophenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound has a chlorine atom instead of a bromine atom on the phenyl ring.
4-(4-bromophenyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine: This compound has a methyl group instead of a fluorine atom on the phenyl ring.
4-(4-bromophenyl)-N-(4-nitrophenyl)-1,3-thiazol-2-amine: This compound has a nitro group instead of a fluorine atom on the phenyl ring.
The uniqueness of this compound lies in its specific combination of bromine and fluorine substituents, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
4-(4-bromophenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrFN2S.BrH/c16-11-3-1-10(2-4-11)14-9-20-15(19-14)18-13-7-5-12(17)6-8-13;/h1-9H,(H,18,19);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEAHPKDVGBCIOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC3=CC=C(C=C3)F)Br.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Br2FN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(5Z)-5-[(3,4-dichlorophenyl)methylidene]-2-[4-(2-methylpropoxy)phenyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one](/img/structure/B5240539.png)
![N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-2-(3-thienyl)acetamide](/img/structure/B5240545.png)
![2-[4-(4-methoxyphenyl)piperazin-1-yl]-7-methyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B5240560.png)

![2-(3,4-dimethoxyphenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazolidin-4-one](/img/structure/B5240571.png)





![1-tert-butyl-4-[2-(4-methoxyphenoxy)ethoxy]benzene](/img/structure/B5240615.png)

![N-(4-methoxyphenyl)-2-methylbenzo[h]quinolin-4-amine hydrochloride](/img/structure/B5240638.png)
![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B5240644.png)
